

# Initial Investigation of Centromere Protein B (CENPB) in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Centromere Protein B (CENPB) is a fundamental component of the centromere, critical for proper chromosome segregation during cell division. Emerging evidence has implicated dysregulation of CENPB in the pathogenesis of various diseases, most notably cancer and autoimmune disorders. This technical guide provides an in-depth overview of the initial investigative methodologies and key findings related to CENPB in disease models. It summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to support further research and therapeutic development targeting CENPB.

## **CENPB** in Oncogenesis

CENPB has been identified as a multifaceted player in tumorigenesis, with its expression frequently upregulated in several cancers, including hepatocellular carcinoma (HCC), breast cancer, lung cancer, and gastric cancer. Elevated CENPB levels often correlate with more advanced tumor stages, higher pathological grades, and poorer patient prognosis, suggesting its potential as a biomarker and therapeutic target.

## **Role in Hepatocellular Carcinoma (HCC)**



In HCC, CENPB has been shown to act as an oncogenic factor. Studies have demonstrated that CENPB mRNA and protein levels are significantly elevated in HCC tissues compared to adjacent normal tissues. This increased expression is associated with shorter overall survival (OS) and recurrence-free survival (RFS). Knockdown of CENPB in HCC cell lines leads to a significant inhibition of cell proliferation and invasion.

A key regulatory mechanism involves the microRNA miR-29a, which directly targets CENPB. In HCC cells, miR-29a expression is downregulated, leading to the upregulation of its target, CENPB, and subsequent promotion of cancer progression.

### **Involvement in Breast Cancer**

In breast cancer, CENPB expression has been linked to malignant cell proliferation. Overexpression of CENPB mRNA has been observed in the majority of breast cancer tissues when compared to normal adjacent tissues. Interestingly, while high expression of some centromere proteins correlates with a poor prognosis, high expression of CENPB has been associated with a more favorable prognosis in some studies, suggesting a complex, context-dependent role.

CENPB has also been implicated in the response to chemotherapy through its interaction with the PI3K/Akt/mTOR signaling pathway.

## Quantitative Data on CENPB Expression in Cancer

The following tables summarize the key quantitative findings regarding CENPB expression in cancer models.



| Cancer Type                       | Finding                                                                                         | Quantitative Data                                                                                         | Reference |
|-----------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Hepatocellular<br>Carcinoma (HCC) | Upregulated CENPB<br>mRNA in HCC tissues<br>vs. adjacent normal<br>tissues.                     | Data from TCGA,<br>GSE54236, and<br>GSE76427 datasets.                                                    |           |
| Hepatocellular<br>Carcinoma (HCC) | Correlation of high CENPB protein expression with clinicopathological features in 490 patients. | Positive correlation with tumor size, TNM staging, and serum AFP levels.                                  |           |
| Hepatocellular<br>Carcinoma (HCC) | Prognostic value of CENPB expression.                                                           | High CENPB mRNA<br>and protein levels are<br>independent risk<br>factors for poorer OS<br>and RFS.        |           |
| Breast Cancer                     | Overexpression of CENPB mRNA in breast cancer tissues.                                          | 87.1% of 31 samples showed overexpression compared to normal tissue.                                      |           |
| Breast Cancer                     | Prognostic significance of CENPB expression.                                                    | High CENPB expression was associated with a favorable prognosis for distant relapse-free survival (DRFS). |           |

## **CENPB** in Autoimmune Diseases

CENPB is a major autoantigen, and antibodies targeting it are a hallmark of certain autoimmune diseases, particularly those within the scleroderma spectrum.

## **Scleroderma and CREST Syndrome**



Anti-centromere antibodies (ACAs), which predominantly target CENPB, are highly associated with limited cutaneous systemic sclerosis (lcSSc), also known as CREST syndrome (Calcinosis, Raynaud's phenomenon, Esophageal dysmotility, Sclerodactyly, Telangiectasias). The presence of anti-CENPB antibodies can be a valuable diagnostic marker for these conditions. Interestingly, in patients with systemic sclerosis, the presence of anti-CENPB antibodies is often associated with a lower risk of developing interstitial lung disease.

#### **Other Autoimmune Conditions**

Anti-CENPB antibodies can also be detected in other autoimmune diseases, including primary biliary cholangitis, systemic lupus erythematosus (SLE), and rheumatoid arthritis, although at a lower frequency.

Quantitative Data on Anti-CENPB Antibodies in

**Autoimmune Disease** 

| Disease                                                          | Finding                                                                                  | Quantitative Data                                                                                                        | Reference |
|------------------------------------------------------------------|------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| Limited Cutaneous Systemic Sclerosis (lcSSc) / CREST Syndrome    | High prevalence of anti-CENPB antibodies.                                                | Detected in a high percentage of patients.                                                                               |           |
| Systemic Sclerosis<br>(SSc)                                      | Protective association of anti-CENPB antibodies against interstitial lung disease (ILD). | ILD was less frequent in AC-3 (anticentromere antibody positive) patients (10.5%) compared to non-AC-3 patients (54.2%). |           |
| Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA) | Lower frequency of anti-CENPB antibodies.                                                | Abnormal levels in 4% of SLE and 3% of RA patients.                                                                      |           |

### **CENPB** in Animal Models



The generation of CENPB knockout mice has provided valuable insights into its in vivo functions.

## **Phenotype of CENPB Knockout Mice**

Mice homozygous for a null mutation in the Cenpb gene are viable and healthy, with no apparent defects in growth and morphology. Mitosis and meiosis appear to proceed normally in these animals, indicating that CENPB is not essential for these fundamental cellular processes. However, these mice do exhibit some subtle phenotypes.

## **Quantitative Phenotypic Data of CENPB Knockout Mice**

| Phenotype                          | Finding                                                                       | Quantitative Data                                                                                           | Reference |
|------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| Body Weight                        | Lower body weight in adult knockout mice.                                     | Body weights of null mice lag behind heterozygous and wild-type animals after weaning.                      |           |
| Testis Weight and<br>Sperm Content | Reduced testis size and sperm count in male knockout mice.                    | Testes of null mice are markedly smaller (29% reduction), with a 39.5% reduction in sperm content.          |           |
| Female Fertility                   | Age- and background-<br>dependent reduction<br>in reproductive<br>competence. | Progressive loss of reproductive fitness over several generations due to a reduction in endometrial glands. |           |

# Key Signaling Pathways and Molecular Interactions Regulation of CENPB by miR-29a in HCC



















#### Click to download full resolution via product page

 To cite this document: BenchChem. [Initial Investigation of Centromere Protein B (CENPB) in Disease Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824104#initial-investigation-of-cenpb-in-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com